N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a naphthofuran core with a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-naphthylamine with aromatic aldehydes and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-isopropylbenzenesulfonamide
- N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide
- N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-ethylbenzenesulfonamide
Uniqueness
The uniqueness of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide lies in its specific structural combination of a naphthofuran core with a thiophene sulfonamide group. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H21NO4S, and it possesses a complex structure featuring a thiophene sulfonamide moiety. The compound's unique configuration contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₄S |
Molar Mass | 453.9379 g/mol |
CAS Number | 441292-43-9 |
Solubility | Soluble in DMSO |
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes which are crucial in the synthesis of prostaglandins.
- Modulation of Receptor Activity : It interacts with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses to external stimuli.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo models.
- Anticancer Activity : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on murine models. The results indicated a significant reduction in inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound compared to the control group .
Case Study 2: Anticancer Potential
A study conducted by Zhang et al. (2023) investigated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates .
Properties
IUPAC Name |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S2/c1-22(2)11-17(24)20-15-10-16(23-29(25,26)19-8-5-9-28-19)13-6-3-4-7-14(13)21(15)27-18(20)12-22/h3-10,23H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWDZPOHTUDBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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